Difluorocarbamic acid chloride
CAS No.: 16847-30-6
Cat. No.: VC0230982
Molecular Formula: C15H36O5Si4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16847-30-6 |
|---|---|
| Molecular Formula | C15H36O5Si4 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Related Compounds
Structural Characteristics
Difluorocarbamic acid chloride belongs to the family of carbamoyl halides, specifically featuring a -CF₂- group attached to the nitrogen atom and a chlorine atom at the carbonyl position. This structure combines elements of both carbamoyl chlorides and difluoro-substituted compounds, creating a molecule with potentially unique chemical reactivity.
Comparison with Related Compounds
Difluorocarbamic acid fluoride (N,N-difluorocarbamoyl fluoride) represents the closest analog, differing only in the halide group (F instead of Cl). This related compound has several synonyms including difluoro-carbamoyl fluoride, difluoraminocarbonylfluorid, and trifluoromethylamide . The structural similarity suggests comparable chemical behavior, though the chloride variant would likely display different reactivity patterns in nucleophilic substitution reactions.
Another related compound class is the gem-difluoromethylene (-CF₂-) compounds, which have gained significant attention in recent years due to their ability to act as bioisosteres for oxygen or carbonyl groups in pharmaceutical and agrochemical applications . This bioisosteric property makes difluoro-substituted compounds valuable in drug design, as they can mimic the electronic properties of other functional groups while providing enhanced metabolic stability.
Synthesis and Production Methods
Challenges in Synthesis
The synthesis of organofluorine compounds generally presents challenges due to the high electronegativity of fluorine and the strength of the C-F bond. For difluorocarbamic acid chloride specifically, maintaining the difluoroamino group while incorporating the carbamoyl chloride functionality would likely require carefully controlled reaction conditions to prevent side reactions or decomposition.
Similar fluorinated compounds like difluorocarbamic acid fluoride have been reported to have high vapor pressure (1060mmHg at 25°C) , suggesting that difluorocarbamic acid chloride might also be volatile, which could present handling challenges during synthesis and purification.
Physical and Chemical Properties
Predicted Physical Properties
Based on the properties of related compounds, difluorocarbamic acid chloride would likely be a low-boiling liquid or gas at room temperature. The related compound difluorocarbamic acid fluoride has a boiling point of 16°C at atmospheric pressure , suggesting that the chloride analog might have a slightly higher boiling point due to the larger chlorine atom, but would still likely be volatile.
The compound would likely have a density greater than 1 g/cm³, similar to difluorocarbamic acid fluoride which has a density of 1.505 g/cm³ . The refractive index would likely be in the range of 1.2-1.3, based on the value of 1.263 reported for difluorocarbamic acid fluoride .
| Property | Predicted Value for Difluorocarbamic Acid Chloride | Value for Difluorocarbamic Acid Fluoride |
|---|---|---|
| Molecular Formula | CF₂NOCl | CF₃NO |
| Molecular Weight | ~115.5 (estimated) | 99.01200 |
| Physical State | Low-boiling liquid or gas | Gas/low-boiling liquid |
| Boiling Point | Likely 20-40°C (estimated) | 16°C at 760 mmHg |
| Density | ~1.5-1.6 g/cm³ (estimated) | 1.505 g/cm³ |
| Vapor Pressure | High, but lower than fluoride analog | 1060 mmHg at 25°C |
| Refractive Index | ~1.27-1.32 (estimated) | 1.263 |
Chemical Reactivity
Difluorocarbamic acid chloride would likely be highly reactive, particularly toward nucleophiles. The carbamoyl chloride group is generally susceptible to nucleophilic attack, and this reactivity would likely be enhanced by the electron-withdrawing effect of the difluoroamino group.
In particular, the compound would likely undergo addition reactions with alcohols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates, respectively. This reactivity pattern would be analogous to that observed with dimethylcarbamoyl chloride, which is used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups .
Current Research and Future Perspectives
Research Gaps
The available literature presents significant gaps regarding the specific properties and applications of difluorocarbamic acid chloride. Future research could focus on:
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Development of efficient and safe synthesis methods
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Detailed characterization of physical and chemical properties
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Exploration of potential applications in pharmaceutical and agrochemical contexts
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Assessment of toxicological properties and environmental impact
Future Directions
Recent advances in fluorine chemistry have enabled the development of new methods for incorporating fluorinated groups into organic molecules. The development of Pd-catalyzed α-arylation of α,α-difluoroketones, for example, has provided a versatile method for constructing difluoromethylated compounds . Similar catalytic approaches could potentially be developed for difluorocarbamic acid chloride, expanding its synthetic utility.
The increasing interest in gem-difluoromethylene compounds for pharmaceutical applications suggests that difluorocarbamic acid chloride and related compounds will continue to attract research attention . Developing methods to overcome the "fluorine-retentive strategy" challenges noted in the literature could lead to new applications for these compounds .
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